3-Chloro-6-(trifluoromethyl)pyrazin-2-amine
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Overview
Description
3-Chloro-6-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol It is a pyrazine derivative characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine typically involves the chlorination and trifluoromethylation of pyrazine derivatives. One common method includes the reaction of 3-chloropyrazine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions include substituted pyrazine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 2-Amino-6-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-6-(trifluoromethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H3ClF3N3 |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12) |
InChI Key |
BUEOUCLQOIXHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)N)C(F)(F)F |
Origin of Product |
United States |
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